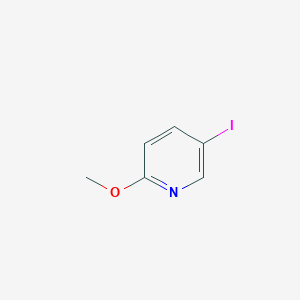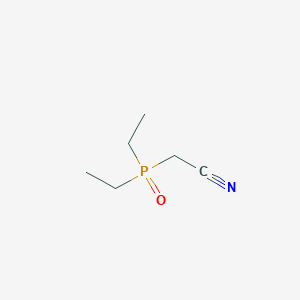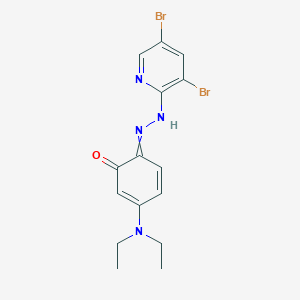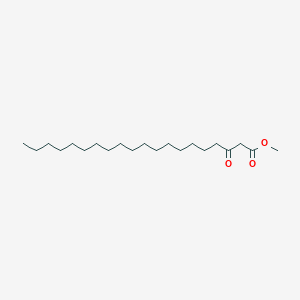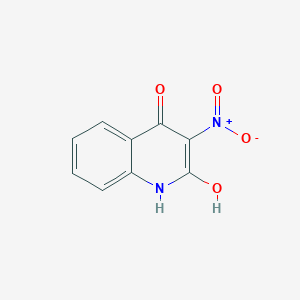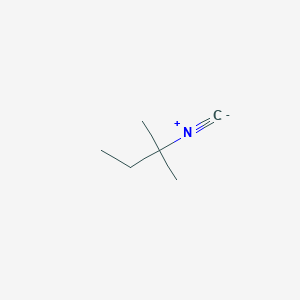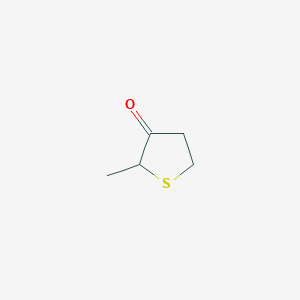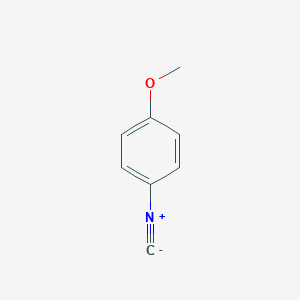
1-Isocyano-4-methoxybenzene
Descripción general
Descripción
It is a colorless liquid that is soluble in many organic solvents such as diethyl ether, dichloromethane, and chloroform . This compound is used as a building block in organic synthesis and has various applications in scientific research.
Métodos De Preparación
1-Isocyano-4-methoxybenzene can be synthesized through several methods. One common method involves the reaction of 4-methoxyaniline with chloroform and sodium hydroxide in the presence of a phase transfer catalyst . The reaction proceeds as follows:
- Dissolve 4-methoxyaniline in chloroform.
- Add sodium hydroxide and a phase transfer catalyst.
- Stir the mixture at room temperature for several hours.
- Extract the product with an organic solvent and purify it by distillation or recrystallization.
Industrial production methods may involve similar steps but are optimized for larger scale production and higher yields.
Análisis De Reacciones Químicas
1-Isocyano-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: It can react with electrophiles to form substituted products.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.
Common reagents and conditions used in these reactions include silver trifluoromethanesulfonate, bismuth triflate, and various solvents such as dichloromethane.
Aplicaciones Científicas De Investigación
1-Isocyano-4-methoxybenzene has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Material Science: It is used in the preparation of metal-organic frameworks and other advanced materials.
Medicinal Chemistry: It is used in the synthesis of bioactive molecules and drug candidates.
Mecanismo De Acción
The mechanism of action of 1-isocyano-4-methoxybenzene involves its ability to act as a nucleophile in various chemical reactions. The isocyano group (-NC) can react with electrophiles to form new bonds, leading to the formation of various products. The methoxy group (-OCH3) can also participate in reactions, influencing the reactivity and selectivity of the compound .
Comparación Con Compuestos Similares
1-Isocyano-4-methoxybenzene can be compared with other similar compounds such as:
1-Isocyano-4-chlorobenzene: This compound has a chlorine atom instead of a methoxy group, which makes it more reactive towards nucleophiles.
1-Isocyano-4-nitrobenzene: This compound has a nitro group, which makes it more electron-deficient and reactive towards nucleophiles.
1-Isocyano-4-methylbenzene: This compound has a methyl group, which makes it less reactive compared to this compound.
The presence of the methoxy group in this compound makes it unique in terms of its reactivity and selectivity in various chemical reactions .
Propiedades
IUPAC Name |
1-isocyano-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-9-7-3-5-8(10-2)6-4-7/h3-6H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEQKTRWKZYUPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332309 | |
| Record name | 1-isocyano-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10349-38-9 | |
| Record name | 1-isocyano-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-isocyano-4-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-isocyano-4-methoxybenzene in the fabrication of molecular electronic devices?
A1: this compound acts as a ligand in a gold(I) complex, forming [this compound]-[4-amino-phenylethynyl]-gold. This complex is a key component in a novel fabrication method for the top contact electrode in molecular electronic devices called the TIDOC (Thermally Induced Decomposition of an Organometallic Compound) method [].
Q2: How does the thermal decomposition of [this compound]-[4-amino-phenylethynyl]-gold contribute to the device fabrication?
A2: Upon annealing at 100 °C for 2 hours, the gold-carbon bond in the complex cleaves. This leads to the reduction of Au(I) to Au(0), forming metallic gold nanoparticles (GNPs) dispersed on the surface []. This process effectively creates a metal/molecule/GNP sandwich structure, crucial for the functionality of the molecular electronic device.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


